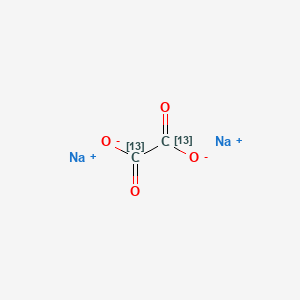

Natriumoxalat-13C2

Übersicht

Beschreibung

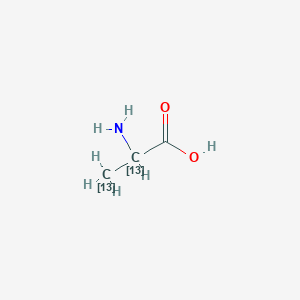

Sodium oxalate-13C2 is a useful research compound. Its molecular formula is C2Na2O4 and its molecular weight is 135.984 g/mol. The purity is usually 95%.

The exact mass of the compound Sodium oxalate-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium oxalate-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium oxalate-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Schätzung des Oxalatgehalts

Natriumoxalat-13C2 wird in analytischen Verfahren und Methodenvalidierungen zur Schätzung des Oxalatgehalts eingesetzt . Dies ist sowohl in der In-vitro- als auch in der In-vivo-Forschung für die Überwachung des Oxalatgehalts von entscheidender Bedeutung. Die wichtigsten berichteten Methoden zur Bestimmung des Oxalatgehalts umfassen die Titration mit Kaliumpermanganat und NaOH sowie das enzymatische Verfahren unter Verwendung eines Oxalat-Assay-Kits .

Urinoxalat-Forschung

Erhöhter Urinoxalat gilt als ein wichtiger Risikofaktor für die Bildung von Calciumoxalat-Nierensteinen . This compound kann in der Forschung verwendet werden, um seine Konzentration im Urin zu bestimmen, was ein entscheidender Schritt bei der Überwachung und Behandlung der Nierensteinbildung ist .

Forschung zur Darmflora

Die Darmflora kann das Risiko der Steinbildung verringern, indem sie den Oxalatgehalt der verdauten Nahrung reduziert . This compound kann in der Forschung verwendet werden, um die Rolle der Darmflora beim Oxalatabbau zu untersuchen .

Entwicklung von Oxalat-Assay-Kits

Das Oxalat-Assay-Kit, eine kolorimetrische Methode, ist ein sensibles, einfach zu bedienendes und hochdurchsatzfähiges Kit für die Schätzung des Oxalatgehalts in Lösungen . This compound kann bei der Entwicklung und Validierung solcher Kits eingesetzt werden .

Pharmazeutische Analyse

This compound kann in der pharmazeutischen Industrie zur Bestimmung von Oxalat in Arzneimittelsubstanzen eingesetzt werden . So wurde es beispielsweise bei der Bestimmung von Oxalat in Cromolyn-Natrium verwendet, einem wichtigen Medikament zur Behandlung von Asthma .

Ionenchromatographie

This compound kann in der Ionenchromatographie (IC) zur Bestimmung von Oxalat in verschiedenen Substanzen eingesetzt werden . IC bietet eine erhebliche Verbesserung gegenüber bestehenden Assays, da es automatisiert, schnell und eine wässrige mobile Phase verwendet .

Eigenschaften

IUPAC Name |

disodium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583973 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260429-91-2 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260429-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

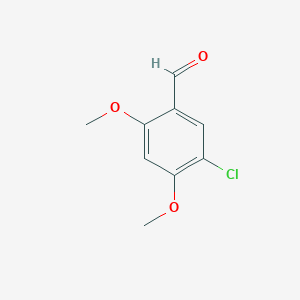

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)